molecular formula C14H19NO3 B1373334 Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate CAS No. 1030846-88-8

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Cat. No. B1373334
M. Wt: 249.3 g/mol
InChI Key: LTOJETILXZZDPG-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, often referred to as TBHMI, is a carboxylic acid derivative of indoline that has been widely studied for its various properties and applications. TBHMI is a versatile compound with many possible uses in various scientific fields. It has been used in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in catalytic reactions. In addition, TBHMI has been studied for its potential as an antimicrobial agent and its ability to interact with proteins.

Scientific Research Applications

Synthetic Applications

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is involved in synthetic chemistry processes, particularly in the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of phenolic antioxidants, which are crucial in preventing oxidative degradation in various products, thereby extending their shelf life. Studies highlight the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, emphasizing the need for further research in developing novel compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Environmental Studies

Research on the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors sheds light on the environmental impact and degradation pathways of fuel additives. This study underscores the potential of applying radio frequency plasma technology in environmental remediation, particularly for compounds related to tert-butyl groups (Hsieh et al., 2011).

Medical and Pharmaceutical Applications

The chemical structure of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, particularly the indoline moiety, is significant in medicinal chemistry. Indoles and their derivatives, including indolines, are key scaffolds in drug design and synthesis due to their biological activity. Research reviews on indole synthesis discuss various strategies and methodologies, highlighting the importance of indoles in developing pharmaceutical compounds (Taber & Tirunahari, 2011).

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOJETILXZZDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694348
Record name tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

CAS RN

1030846-88-8
Record name tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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